2-Amino-6-phosphonohexanoic acid 2-Amino-6-phosphonohexanoic acid Selective agonist for 'quis'-sensitized site.
Brand Name: Vulcanchem
CAS No.: 78944-89-5
VCID: VC0004142
InChI: InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)
SMILES: C(CCP(=O)(O)O)CC(C(=O)O)N
Molecular Formula: C6H14NO5P
Molecular Weight: 211.15 g/mol

2-Amino-6-phosphonohexanoic acid

CAS No.: 78944-89-5

Cat. No.: VC0004142

Molecular Formula: C6H14NO5P

Molecular Weight: 211.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-phosphonohexanoic acid - 78944-89-5

CAS No. 78944-89-5
Molecular Formula C6H14NO5P
Molecular Weight 211.15 g/mol
IUPAC Name 2-amino-6-phosphonohexanoic acid
Standard InChI InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)
Standard InChI Key QIOXWRQXHFVNLV-UHFFFAOYSA-N
SMILES C(CCP(=O)(O)O)CC(C(=O)O)N
Canonical SMILES C(CCP(=O)(O)O)CC(C(=O)O)N

Chemical Structure and Physical Properties

Molecular Architecture

2-Amino-6-phosphonohexanoic acid (C<sub>6</sub>H<sub>14</sub>NO<sub>5</sub>P) features a six-carbon backbone with an amino group at the second position and a phosphono group at the sixth position. The stereochemistry of the α-carbon determines its enantiomeric forms: (2S)-2-amino-6-phosphonohexanoic acid (L-AP6) and (2R)-2-amino-6-phosphonohexanoic acid (D-AP6). The L-enantiomer exhibits a specific rotation that correlates with its biological activity .

Table 1: Physical and Chemical Properties of AP6

PropertyValueSource
Molecular Weight209.138 g/mol
Boiling Point479.3±55.0 °C at 760 mmHg
Flash Point243.6±31.5 °C
LogP (Partition Coefficient)-2.39
Vapor Pressure0.0±2.6 mmHg at 25°C
Exact Mass209.046402

Spectroscopic and Chromatographic Data

The SMILES notation for L-AP6 is N[C@@H](CCCCP(O)(O)=O)C(O)=O, reflecting its chiral center and functional groups . High-performance liquid chromatography (HPLC) assays confirm a purity of ≥98% for the solid form, with a retention time consistent with its hydrophilic nature due to the phosphono moiety .

Synthesis and Enantiomeric Resolution

Enantioselective Synthesis

The resolution of DL-AP6 into its enantiomers is achieved through fractional crystallization of the L-lysine salt. This method capitalizes on the differential solubility of diastereomeric salts, yielding enantiopure L-AP6 and D-AP6 . Key steps include:

  • Alkylation of Imidazolidinones: Chiral imidazolidinone derivatives undergo alkylation with 4-bromobutylphosphonate, achieving diastereoselectivities >95% .

  • Acid Hydrolysis: The alkylated products are hydrolyzed under acidic conditions (HCl, 6M) to yield free phosphonic acids .

Table 2: Synthetic Yield and Optical Purity

ParameterL-AP6D-AP6
Yield (%)7268
Optical Purity (% ee)>98>98

Industrial Production Challenges

Pharmacological Actions and Receptor Specificity

Mechanism of Action

L-AP6 acts as an agonist at the quisqualate-sensitized site, a distinct EAA receptor subtype in hippocampal CA1 neurons. Sensitization occurs through prior exposure to quisqualic acid (QUIS), enhancing neuronal depolarization by 30–250-fold . This effect is reversed by L-α-aminoadipate, a competitive antagonist .

Table 3: Pharmacological Profile of L-AP6

Receptor TypeIC<sub>50</sub> (μM)Selectivity vs. QUIS-Site
QUIS-Sensitized Site401 (Reference)
NMDA Receptor3,00075-fold lower
Kainate/AMPA Receptor>10,000250-fold lower
L-AP4 Receptor80020-fold lower

Neurotoxicological Implications

Prolonged exposure to L-AP6 at concentrations >100 μM induces excitotoxic effects, mimicking glutamate-induced neuronal death. This property is leveraged in models of neurodegenerative diseases, though therapeutic applications require precise dose control .

Research Applications and Future Directions

Electrophysiological Studies

L-AP6's selectivity enables precise interrogation of QUIS-sensitized pathways. Intracellular recordings in rat hippocampal slices demonstrate its utility in mapping synaptic plasticity mechanisms .

Drug Development Prospects

Structural analogs of AP6 are under investigation for stroke and epilepsy therapeutics. Modifications to the phosphono group’s acidity may enhance blood-brain barrier permeability, a current limitation .

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